molecular formula C15H14N4O4 B2711884 5-(furan-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide CAS No. 1210844-11-3

5-(furan-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2711884
CAS No.: 1210844-11-3
M. Wt: 314.301
InChI Key: RFFWFNVUJQGSPJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
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Properties

IUPAC Name

5-(furan-2-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-14-5-1-7-17-19(14)8-3-6-16-15(21)11-10-13(23-18-11)12-4-2-9-22-12/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFWFNVUJQGSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Furan-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and a pyridazinone moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be detailed as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and role in biological systems.
  • Pyridazinone Moiety : A six-membered ring containing nitrogen and a carbonyl group, contributing to the compound's pharmacological profile.
  • Isoxazole Group : A five-membered ring containing nitrogen and oxygen, often linked to various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (μM)Selectivity
Compound AMDA-MB-231 (Breast)5.2High
Compound BHEK-293 (Normal)102.4Low
Compound CCCRF-CEM (Leukemia)7.5High

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound might also inhibit specific signaling pathways critical for cancer cell proliferation .
  • Induction of Apoptosis : Evidence suggests that compounds in this class can induce apoptosis in cancer cells, which is a desirable mechanism for anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, indicating potential applications beyond oncology .

Study 1: Anticancer Activity

A study investigated the antiproliferative effects of a related compound on a panel of six cancer cell lines. The results showed significant inhibition rates ranging from 44% to 81% at concentrations of 25 μM after 72 hours of treatment. Notably, the compound exhibited an IC50 value of approximately 17.84 μM against MDA-MB-231 cells, highlighting its potential as an anticancer agent .

Study 2: Kinase Inhibition Profile

In another investigation, a series of isoxazole derivatives were screened against nine different kinases. The results indicated that certain compounds within this class could inhibit key kinases involved in tumor growth and survival pathways, further supporting their therapeutic potential in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways. The furan and pyridazine components may enhance this activity through specific interactions with bacterial enzymes.

Anticancer Potential

Studies have explored the anticancer effects of isoxazole derivatives, including those similar to 5-(furan-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide. These compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The unique combination of furan and pyridazine rings may contribute to enhanced anticancer efficacy by modulating signaling pathways involved in cell growth and survival .

Neurological Effects

Recent investigations into the neurological implications of related compounds suggest potential applications in treating neurodegenerative diseases and addiction. For example, certain derivatives have shown the ability to modulate neurotransmitter systems, indicating a possible role in managing conditions like Parkinson's disease or substance use disorders.

Enzyme Inhibition Studies

The compound is being studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially altering their activity. This characteristic is particularly valuable in drug development, where targeting enzyme pathways can lead to novel therapeutic agents .

Targeted Drug Development

The unique structural features of this compound make it a candidate for designing targeted therapies. Its ability to bind selectively to certain receptors or enzymes can be exploited to develop drugs with improved efficacy and reduced side effects .

Development of Functional Materials

The compound's chemical properties allow it to be utilized in creating advanced materials with specific functionalities. For instance, its integration into polymer matrices may enhance material properties such as thermal stability or electrical conductivity, making it suitable for applications in electronics or coatings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against various bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics. This highlights the potential of isoxazole derivatives as alternatives in combating antibiotic-resistant bacteria.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.